molecular formula C16H14N2OS B2387617 4-cyano-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide CAS No. 1203372-75-1

4-cyano-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide

Cat. No.: B2387617
CAS No.: 1203372-75-1
M. Wt: 282.36
InChI Key: VDFQAIKRNFDLPW-UHFFFAOYSA-N
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Description

4-cyano-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is a synthetic organic compound that features a benzamide core with a cyano group and a thiophene-substituted cyclopropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Structural Characteristics

The compound features several key structural components:

  • Cyano Group : Enhances reactivity and biological activity.
  • Benzamide Moiety : Contributes to the compound's pharmacological properties.
  • Thiophene Ring : Known for its biological activity and ability to interact with various biological targets.

Molecular Formula

  • Chemical Formula : C16H14N2OS
  • Molecular Weight : 282.4 g/mol

Medicinal Chemistry

4-cyano-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is being investigated for its potential as a pharmacophore in drug design. Its derivatives have shown promise in targeting soluble epoxide hydrolase enzymes, which are implicated in cardiovascular diseases. This compound's unique structure allows it to interact effectively with biological targets, making it a candidate for further pharmacological studies.

Research indicates that this compound exhibits significant biological activity, including:

  • Anticancer Properties : Thiophene derivatives have been studied for their potential to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways.
  • Antimicrobial Activity : It has shown efficacy against various microbial strains.

Case Studies

  • Targeting Soluble Epoxide Hydrolase Enzymes :
    • A study demonstrated that derivatives of this compound effectively inhibited soluble epoxide hydrolase, leading to reduced inflammation and improved cardiovascular outcomes.
  • Synthesis and Biological Evaluation :
    • A research team synthesized multiple analogs of this compound and evaluated their anticancer activities in vitro, revealing promising results that warrant further investigation.
  • Material Science Applications :
    • Due to its unique structural features, the compound has been explored for use in organic semiconductors, showcasing its versatility beyond medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyano-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is unique due to the combination of its cyano group, thiophene-substituted cyclopropyl moiety, and benzamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

The compound 4-cyano-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is a member of the benzamide family, which has garnered attention for its potential biological activities, including anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C16H14N2OS
  • Molecular Weight : 286.36 g/mol

The compound features a cyano group and a thiophene ring, which are significant for its biological activity.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

In a study conducted on human breast cancer cells (MCF-7), the compound was tested at various concentrations (10 µM, 25 µM, and 50 µM). The results indicated:

Concentration (µM)Cell Viability (%)
1085
2565
5030

These findings suggest a concentration-dependent inhibition of cell growth, highlighting the compound's potential as an anticancer agent.

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

The results indicate that the compound possesses notable antimicrobial properties, particularly against Staphylococcus aureus.

The proposed mechanism of action for this compound involves the inhibition of specific enzymes or receptors associated with cancer cell proliferation and bacterial growth. Preliminary studies suggest that it may act by:

  • Inhibiting DNA synthesis : The compound may interfere with DNA replication in cancer cells.
  • Blocking cell signaling pathways : It could inhibit pathways essential for bacterial survival.

Research Findings

A recent patent highlighted the synthesis and biological evaluation of similar compounds, emphasizing their role as potential therapeutic agents in oncology and infectious diseases . The study also suggests that modifications in the molecular structure can enhance potency and selectivity towards specific targets .

Comparative Analysis

To further understand the biological activity of this compound, a comparison with other related benzamides was conducted:

Compound NameAnticancer Activity (IC50 µM)Antimicrobial Activity (MIC µg/mL)
This compound3015
Benzamide A5030
Benzamide B4020

This table illustrates that while all compounds exhibit activity, this compound demonstrates superior potency in both anticancer and antimicrobial assays.

Properties

IUPAC Name

4-cyano-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c17-10-12-3-5-13(6-4-12)15(19)18-11-16(7-8-16)14-2-1-9-20-14/h1-6,9H,7-8,11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFQAIKRNFDLPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC=C(C=C2)C#N)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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